

N-Methyltyramine: A Technical Guide to Its Discovery and Natural Sources

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Compound of Interest

Compound Name: **N-Methyltyramine**

Cat. No.: **B1195820**

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Audience: Researchers, scientists, and drug development professionals.

Foreword

N-methyltyramine (NMT) is a protoalkaloid biogenic amine with a growing body of research interest due to its presence in various plant species and its pharmacological activities. As a substituted phenethylamine, it shares structural similarities with other well-known biogenic amines like tyramine. This document serves as an in-depth technical guide, consolidating information on the discovery, natural prevalence, and analytical methodologies related to **N-methyltyramine**. It also provides a visual representation of its core signaling pathways.

Discovery

N-methyltyramine was first isolated from germinating barley (*Hordeum vulgare*) in 1950 by Kirkwood and Marion.^[1] Their work established the foundational knowledge of this compound's existence in the plant kingdom. Subsequent research has since identified NMT in a diverse range of plant families, often co-occurring with its precursor, tyramine, and its N,N-dimethylated derivative, hordenine.^[2]

Natural Distribution and Quantitative Analysis

N-methyltyramine is found in a variety of plants, and its concentration can differ based on the species, the specific part of the plant, and its developmental stage. The following table summarizes the quantitative data on NMT concentrations in several notable plant sources.

Table 1: Quantitative Data of **N-Methyltyramine** in Natural Sources

Plant Species	Family	Plant Part	Concentration (µg/g)
Hordeum vulgare (Barley)	Poaceae	Raw Barley	~5[1]
Green Malts			~21[1]
Kilned Malts			~27[1]
Green Malt Roots			~1530[1]
Kilned Malt Roots			~1960[1]
Acacia rigidula (Blackbrush Acacia)	Fabaceae	Leaves	240 - 1240[1]
Acacia berlandieri	Fabaceae	Leaves	190 - 750[1]
Acacia schweinfurthii	Fabaceae	Seeds	440[1]
Citrus aurantium (Bitter Orange)	Rutaceae	Ripe Fruit Extract	~180[1]

Experimental Protocols

Extraction of N-Methyltyramine from Plant Material

The following protocol outlines a general procedure for the extraction of **N-methyltyramine** from plant tissues.

Methodology:

- **Sample Preparation:** The plant material is dried and ground into a fine powder.
- **Acid Extraction:** The powdered material is subjected to extraction with an acidic solution to protonate the alkaloids, rendering them soluble in the aqueous phase.
- **Filtration:** The mixture is filtered to separate the solid plant debris from the liquid extract containing the alkaloids.

- Basification: The pH of the filtrate is adjusted to the alkaline range (pH 9-10) using a base such as ammonium hydroxide. This deprotonates the alkaloids, making them less water-soluble.
- Solvent Partitioning: The basified aqueous solution is then extracted with an immiscible organic solvent (e.g., chloroform). The deprotonated alkaloids partition into the organic layer.
- Concentration: The organic solvent is evaporated under reduced pressure to yield the crude alkaloid extract.

Identification and Quantification via High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

A robust and sensitive method for the analysis of **N-methyltyramine** involves reversed-phase HPLC coupled with mass spectrometry.

Methodology:

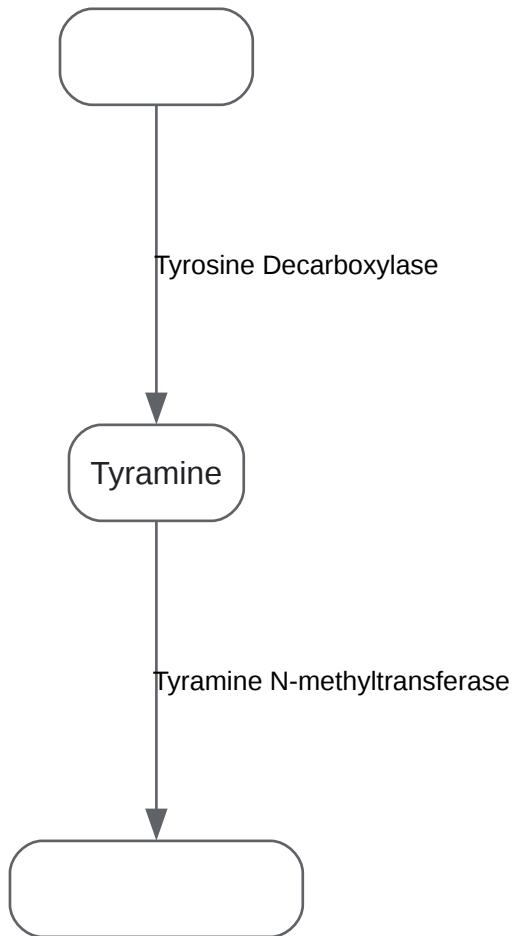
- Sample Preparation: The crude extract is dissolved in a suitable solvent, typically the initial mobile phase, and filtered through a 0.22 µm syringe filter.
- Chromatographic Separation:
 - Column: A C18 reversed-phase column is commonly employed.
 - Mobile Phase: A gradient elution is typically used, consisting of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).^[3]
 - Flow Rate: A typical flow rate is around 0.4 mL/min.^[3]
- Mass Spectrometric Detection:
 - Ionization: Electrospray ionization (ESI) in the positive ion mode is effective for **N-methyltyramine**.^[3]

- Analysis: The mass spectrometer can be operated in full scan mode for identification or in multiple reaction monitoring (MRM) mode for highly selective and sensitive quantification. [4] The precursor ion for **N-methyltyramine** is $[M+H]^+$ at m/z 152.10699.[3]
- Quantification: A calibration curve is constructed using certified reference standards of **N-methyltyramine** to determine the concentration in the sample.

Signaling Pathways and Biosynthesis

Biosynthesis of N-Methyltyramine

N-methyltyramine is biosynthesized from the amino acid L-tyrosine. The pathway involves a decarboxylation step followed by a methylation step.

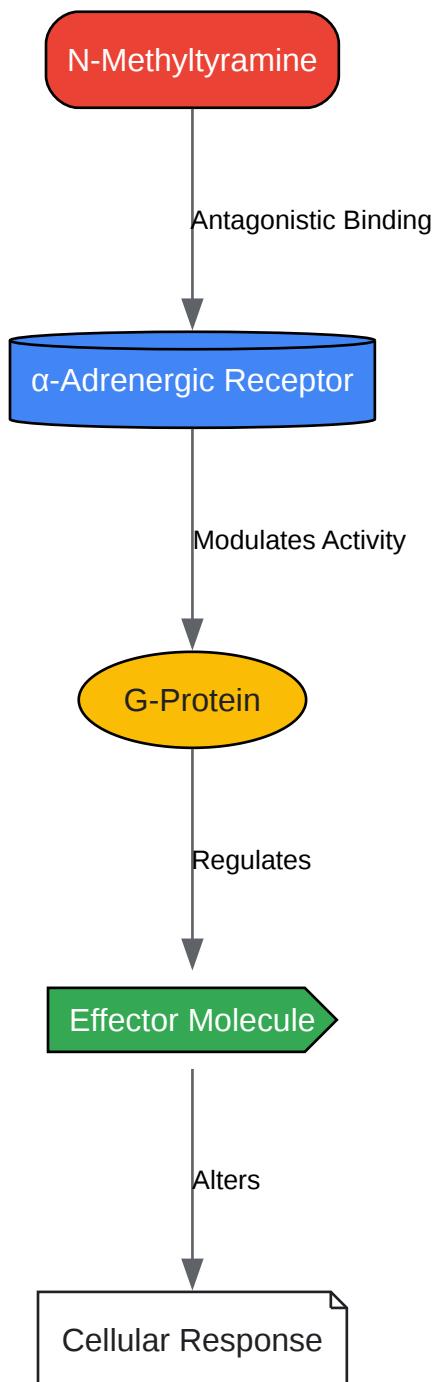


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Caption: Biosynthetic pathway of **N-methyltyramine** from L-tyrosine.

Interaction with Adrenergic Receptors

N-methyltyramine is known to interact with adrenergic receptors. Research indicates that it acts as an α -adrenoreceptor antagonist.^{[5][6]} This interaction can modulate downstream signaling cascades.

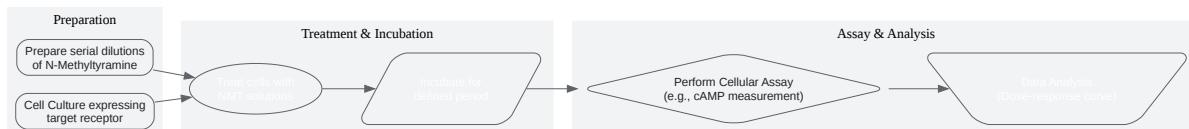


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Caption: **N-methyltyramine**'s antagonistic action on α -adrenergic receptors.

Experimental Workflow for Bioactivity Screening

A generalized workflow for screening the bioactivity of **N-methyltyramine**, for instance, its effect on a specific cellular response, is depicted below.



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Caption: A generalized workflow for assessing the cellular effects of **N-methyltyramine**.

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